Enmein, 1-deoxo-13-deoxy-1,5-dihydroxy-, (1alpha,5alpha)-
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Overview
Description
- Enmein is a natural compound derived from microbial sources. It belongs to the class of polyketides and exhibits interesting biological properties.
- Its chemical formula is C20H28O6, with a molecular weight of 364.43 g/mol .
- Enmein has been studied for its potential as an anticancer agent due to its unique structure and biological activities.
Preparation Methods
- Enmein can be synthesized through various routes, including chemical synthesis and microbial fermentation.
- One common synthetic method involves cyclization of a precursor molecule followed by selective oxidation and glycosylation steps.
- Industrial production methods may involve fermentation using genetically modified microorganisms capable of producing Enmein.
Chemical Reactions Analysis
- Enmein undergoes several reactions, including:
Oxidation: Enmein contains hydroxyl groups, making it susceptible to oxidation reactions.
Glycosylation: The addition of sugar moieties can enhance its bioactivity.
Substitution: Enmein can undergo nucleophilic substitution reactions.
- Common reagents include oxidants (e.g., KMnO4), glycosyl donors, and nucleophiles.
- Major products include oxidized derivatives and glycosylated forms.
Scientific Research Applications
- Enmein’s applications span various fields:
Chemistry: As a model compound for studying polyketide biosynthesis.
Biology: Investigating its effects on cell growth, apoptosis, and gene expression.
Medicine: Potential anticancer properties, especially against solid tumors.
Industry: Enmein may serve as a lead compound for drug development.
Mechanism of Action
- Enmein’s mechanism involves:
Cell Cycle Arrest: It disrupts cell cycle progression, leading to growth inhibition.
Apoptosis Induction: Enmein triggers programmed cell death pathways.
Molecular Targets: It interacts with specific proteins involved in cell signaling.
Pathways: Enmein affects MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
- Enmein shares structural features with other polyketides, but its unique hydroxyl pattern distinguishes it.
- Similar compounds include epothilones, paclitaxel, and other natural products.
Properties
Molecular Formula |
C20H28O6 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-16,21-23H,1,4-8H2,2-3H3 |
InChI Key |
GVECAQZXEMZIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(C5=C)O)C(=O)O2)O)C |
Origin of Product |
United States |
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